Boc-aminoxy-PEG4-acid
Overview
Description
Boc-aminoxy-PEG4-acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-aminoxy-PEG4-acid typically involves the protection of the aminooxy group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of a polyethylene glycol (PEG) chain. The terminal carboxylic acid group is introduced through a series of reactions involving esterification and hydrolysis . Common reagents used in these reactions include tert-butoxycarbonyl anhydride (Boc2O), dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Boc-aminoxy-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The aminooxy group can react with aldehydes and ketones to form oximes.
Amide Coupling Reactions: The terminal carboxylic acid group reacts with primary and secondary amines under amide coupling conditions to form stable amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes, ketones, and catalysts such as acetic acid.
Amide Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and 1-hydroxybenzotriazole (HOBt) are used under mild conditions.
Major Products Formed
Oximes: Formed from the reaction of the aminooxy group with aldehydes and ketones.
Amides: Formed from the reaction of the terminal carboxylic acid group with amines.
Scientific Research Applications
Boc-aminoxy-PEG4-acid is widely used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development . The compound’s polyethylene glycol (PEG) chain enhances its solubility and biocompatibility, making it suitable for various applications in chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of Boc-aminoxy-PEG4-acid involves the formation of a stable amide bond between its terminal carboxylic acid group and the amino group of a target protein. This linkage facilitates the recruitment of an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The polyethylene glycol (PEG) chain enhances the compound’s solubility and stability, ensuring efficient delivery and action within biological systems.
Comparison with Similar Compounds
Similar Compounds
Aminoxy-PEG4-acid: Lacks the Boc protection group but shares similar properties and applications.
Boc-aminoxy-PEG3-acid: Similar structure but with a shorter PEG chain, affecting its solubility and biocompatibility.
Uniqueness
Boc-aminoxy-PEG4-acid stands out due to its optimal balance of solubility, stability, and reactivity. The presence of the Boc protection group enhances its stability during synthesis and storage, while the PEG4 chain provides improved solubility and biocompatibility compared to shorter PEG chains .
Biological Activity
Boc-aminoxy-PEG4-acid is a synthetic compound that plays a significant role in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) spacer linked to an aminooxy functional group, with a tert-butyloxycarbonyl (Boc) protecting group. The structure can be represented as follows:
- Molecular Formula : C₁₆H₃₀O₉
- Molecular Weight : 366.40 g/mol
- CAS Number : 2062663-68-5
The PEG component enhances the solubility and biocompatibility of the compound, making it suitable for in vivo applications. The Boc group provides stability during storage and handling, while allowing for selective reactivity upon deprotection under mild acidic conditions .
This compound primarily functions through the formation of stable oxime linkages with aldehydes or ketones. This reaction is crucial for creating bioconjugates that can selectively target specific biomolecules. The general reaction can be depicted as:
This mechanism allows for the modification of proteins and peptides, influencing their activity and interactions within biological systems.
Biological Applications
- Antibody-Drug Conjugates (ADCs) :
- Protein Modification :
- Targeted Drug Delivery :
Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
Table 1: Comparative Analysis of Similar Compounds
Compound Name | Functional Group | Unique Features |
---|---|---|
Boc-aminooxy-PEG2-acid | Aminooxy | Shorter PEG chain; less hydrophilic |
Boc-aminooxy-PEG5-acid | Aminooxy | Longer PEG chain; potentially enhanced solubility |
t-Boc-N-amido-PEG4-acid | Amido | Different reactivity profile; used for different applications |
Aminooxy-alkyl derivatives | Aminooxy | Varying alkyl lengths affecting solubility/reactivity |
This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly suitable for bioconjugation applications where both properties are critical.
Case Studies
- ADCs Development :
-
Protein Interaction Studies :
- Interaction studies employing mass spectrometry revealed that this compound effectively forms stable oxime bonds with various aldehyde-containing biomolecules, indicating its potential for use in protein labeling and tracking within cellular environments.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZFNFAJFPHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143758 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062663-68-5 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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